![molecular formula C48H32N2O B14074604 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole): is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities. This compound is particularly interesting due to its unique structure, which includes an oxybis linkage between biphenyl and carbazole units. This structure imparts unique electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) typically involves the reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst. The reaction conditions often include the use of Pd2(dba)3 and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene as the catalytic system . The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-rich carbazole units. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various organic materials, including polymers and small molecules with unique electronic properties. It is also used as a building block in the design of new materials for organic electronics .
Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anti-inflammatory properties. The unique structure of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) makes it a candidate for further exploration in these areas .
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new therapeutic agents. Additionally, its unique electronic properties may be explored for use in medical devices and sensors .
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function. The compound’s ability to transport holes efficiently makes it a valuable material in electronic devices, where it can facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: This compound has a similar structure but lacks the oxybis linkage, resulting in different electronic properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: This compound includes tert-butyl groups, which can influence its solubility and electronic properties.
Uniqueness: The presence of the oxybis linkage in 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) imparts unique electronic properties that are not observed in similar compounds. This linkage can enhance the compound’s ability to transport holes and improve its thermal stability, making it a valuable material for various applications .
Properties
Molecular Formula |
C48H32N2O |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H |
InChI Key |
PUMBYCIOZWSYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
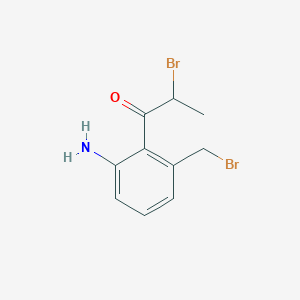
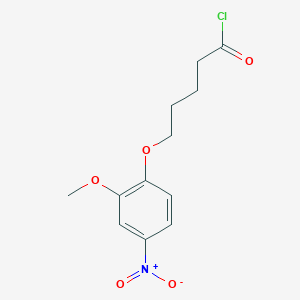
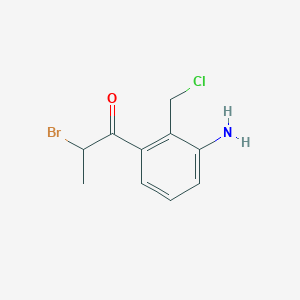
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
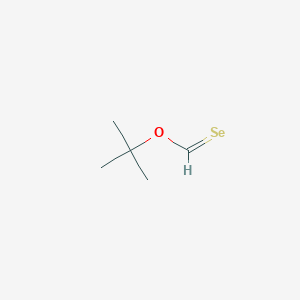
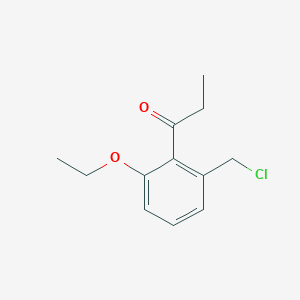


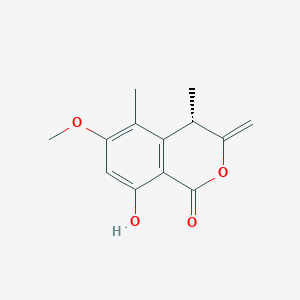
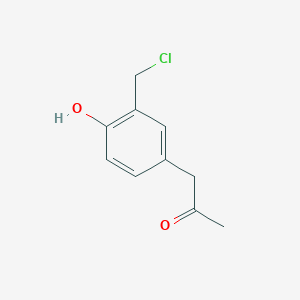
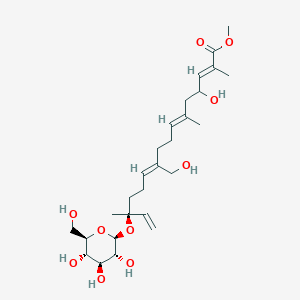
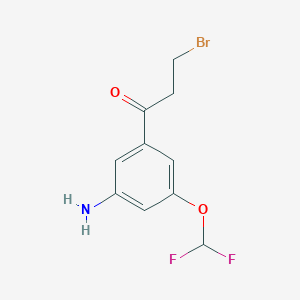
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)
